An In-depth Technical Guide to Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate
An In-depth Technical Guide to Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate
This guide provides a comprehensive technical overview of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, properties, and potential applications.
Introduction and Chemical Identity
Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, also known by its synonym N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester, is a complex organic molecule with the chemical formula C₁₇H₁₄ClNO₄.[1][2] It possesses a molecular weight of 331.75 g/mol .[1][2] The compound is identifiable by its unique CAS Number: 19144-20-8.[1][2]
Structurally, the molecule features a central anilino-oxoacetate core. A chloro-substituted phenyl ring is attached to the nitrogen atom, which also bears a benzoyl group at the ortho position. This intricate arrangement of aromatic rings, an ester, and an amide functionality suggests a rich chemical reactivity and potential for diverse molecular interactions, making it a valuable scaffold in synthetic chemistry and a candidate for biological investigation.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate |
| Synonym | N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester |
| CAS Number | 19144-20-8[1][2] |
| Molecular Formula | C₁₇H₁₄ClNO₄[1][2] |
| Molecular Weight | 331.75 g/mol [1][2] |
Synthesis and Mechanistic Rationale
The synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is reliably achieved through the acylation of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride. This procedure, detailed in Organic Syntheses, provides a high-yielding and robust method for obtaining the target compound.
Reaction Scheme
The synthetic pathway involves a nucleophilic acyl substitution reaction. The primary amine of 2-amino-5-chlorobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride in ethyl oxalyl chloride. Pyridine is employed as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.
Step-by-Step Experimental Protocol
This protocol is adapted from a verified procedure in Organic Syntheses.[3]
Materials:
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2-Amino-5-chlorobenzophenone
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Ethyl oxalyl chloride
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Pyridine (dried)
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Dichloromethane (CH₂Cl₂, freshly distilled)
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Toluene
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Sodium sulfate (Na₂SO₄), anhydrous
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Argon or Nitrogen gas for inert atmosphere
Equipment:
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Two-necked, round-bottomed flask
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Dropping funnel
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Magnetic stirrer
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Rotary evaporator
Procedure:
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Reaction Setup: In a two-necked, 500 mL round-bottomed flask purged with argon, dissolve 13.9 g (60 mmol) of 2-amino-5-chlorobenzophenone in 100 mL of dichloromethane and 20 mL of pyridine.
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Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of ethyl oxalyl chloride in dichloromethane dropwise via the dropping funnel over a period of 30 minutes.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.
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Work-up: Carefully add a saturated aqueous solution of sodium bicarbonate (40 mL) dropwise to quench the reaction. Stir the biphasic mixture for 1.5 hours until gas evolution ceases.
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Extraction: Separate the organic layer. Extract the aqueous layer three times with 50 mL portions of dichloromethane.
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Purification: Combine the organic phases, wash with 50 mL of water, and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure.
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Final Product Isolation: Remove residual pyridine by azeotropic distillation with toluene (3 x 100 mL) on a rotary evaporator. Dry the residue under high vacuum to yield N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester as a solid. The reported yield is approximately 98% (19.6 g).[3]
Rationale for Experimental Choices:
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Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) prevents side reactions with atmospheric moisture, which could hydrolyze the highly reactive ethyl oxalyl chloride.
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Pyridine as a Base: Pyridine serves as a mild base to neutralize the HCl generated during the reaction. This is crucial as the accumulation of acid could lead to unwanted side reactions or degradation of the product.
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Azeotropic Distillation: The use of toluene for azeotropic distillation is a standard and effective method for removing the high-boiling point solvent, pyridine, from the final product.
Physicochemical and Spectroscopic Characterization
The synthesized compound is a solid at room temperature. The notes within the Organic Syntheses procedure provide comprehensive characterization data.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Melting Point | 94-95 °C |
| ¹H NMR (CDCl₃, 300 MHz) δ | 11.52 (s, 1H), 8.65 (d, J = 8.7 Hz, 1H), 7.82-7.79 (m, 2H), 7.67-7.47 (m, 4H), 7.37 (dd, J = 8.7, 2.4 Hz, 1H), 4.29 (q, J = 7.2 Hz, 2H), 1.34 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 75 MHz) δ | 196.5, 163.4, 157.9, 137.9, 137.2, 134.1, 132.8, 132.1, 130.1, 129.5, 128.8, 124.6, 122.2, 63.3, 14.0 |
| IR (KBr) ν (cm⁻¹) | 3320, 1738, 1710, 1665, 1588, 1520 |
| Mass Spec (EI, 70 eV) m/z | 331 (M⁺), 258, 232, 230, 182 |
Potential Applications and Biological Significance
While comprehensive biological studies on Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate are not extensively published in peer-reviewed literature, its structural motifs and origin suggest significant potential in drug discovery and development.
Intermediate in Pharmaceutical Synthesis
The core structure of this molecule is derived from 2-amino-5-chlorobenzophenone, a well-established precursor in the synthesis of benzodiazepines, a class of psychoactive drugs. This lineage positions Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate as a valuable intermediate for the synthesis of novel heterocyclic compounds with potential central nervous system (CNS) activity. The oxalamic acid ester moiety provides a versatile handle for further chemical modifications and cyclization reactions to build more complex molecular architectures.
Investigational Anticancer and Antimicrobial Properties
Commercial suppliers have indicated that this compound has been investigated for its potential antimicrobial and anticancer properties. While specific data from these investigations is not publicly available, the benzophenone and chloroaniline moieties are present in a variety of biologically active molecules.
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Anticancer Potential: The benzophenone scaffold is a known pharmacophore in a number of anticancer agents. Derivatives of 2-amino-5-chlorobenzophenone have been explored for their cytotoxic effects on cancer cells.
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Antimicrobial Potential: The presence of a chlorinated aromatic ring is a common feature in many antimicrobial compounds. This suggests that Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate could be a starting point for the development of new anti-infective agents.
Further research is warranted to fully elucidate the biological activity profile of this compound and to validate these preliminary indications.
Caption: Logical relationships of the title compound.
Conclusion and Future Directions
Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is a readily accessible compound with a well-defined synthesis and clear physicochemical characterization. Its structural relationship to known pharmacologically active precursors, coupled with preliminary indications of anticancer and antimicrobial potential, makes it a molecule of considerable interest for further investigation.
Future research should focus on:
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Systematic Biological Screening: Comprehensive in vitro and in vivo studies are needed to confirm and quantify its potential anticancer and antimicrobial activities.
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Mechanism of Action Studies: Should biological activity be confirmed, elucidation of the molecular targets and mechanisms of action will be crucial for its development as a therapeutic agent.
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Analogue Synthesis: The versatile chemical handles on the molecule should be exploited to create a library of derivatives for structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent and selective compounds.
This technical guide serves as a foundational resource for researchers poised to explore the full potential of this intriguing molecule.
References
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Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Coll. Vol. 10, p.280 (2004); Vol. 77, p.162 (2000). Available from: [Link].
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Wikipedia. 2-Amino-5-chlorobenzophenone. Available from: [Link].
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Arabian Journal of Chemistry. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. 2011. Available from: [Link].
